molecular formula C12H9NO4 B15211779 1-(Furan-2-yl)-2-(4-nitrophenyl)ethanone CAS No. 88020-31-9

1-(Furan-2-yl)-2-(4-nitrophenyl)ethanone

Katalognummer: B15211779
CAS-Nummer: 88020-31-9
Molekulargewicht: 231.20 g/mol
InChI-Schlüssel: CNBNFJDDCLBNDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Furan-2-yl)-2-(4-nitrophenyl)ethanone is an organic compound that features a furan ring and a nitrophenyl group connected by an ethanone bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-2-(4-nitrophenyl)ethanone typically involves the condensation of furan-2-carbaldehyde with 4-nitroacetophenone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Furan-2-yl)-2-(4-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethanone bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: 1-(Furan-2-yl)-2-(4-aminophenyl)ethanone.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(Furan-2-yl)-2-(4-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-(Furan-2-yl)-2-(4-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, while the furan ring can participate in electron transfer reactions.

Vergleich Mit ähnlichen Verbindungen

    1-(Furan-2-yl)-2-phenylethanone: Lacks the nitro group, resulting in different reactivity and biological activity.

    1-(Thiophen-2-yl)-2-(4-nitrophenyl)ethanone: Contains a thiophene ring instead of a furan ring, leading to variations in electronic properties and reactivity.

    1-(Furan-2-yl)-2-(4-methoxyphenyl)ethanone:

Uniqueness: 1-(Furan-2-yl)-2-(4-nitrophenyl)ethanone is unique due to the presence of both a furan ring and a nitrophenyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications in research and industry.

Eigenschaften

CAS-Nummer

88020-31-9

Molekularformel

C12H9NO4

Molekulargewicht

231.20 g/mol

IUPAC-Name

1-(furan-2-yl)-2-(4-nitrophenyl)ethanone

InChI

InChI=1S/C12H9NO4/c14-11(12-2-1-7-17-12)8-9-3-5-10(6-4-9)13(15)16/h1-7H,8H2

InChI-Schlüssel

CNBNFJDDCLBNDH-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.